2,2-Diphenyl-N-prop-2-ynyl-acetamide
Description
2,2-Diphenyl-N-prop-2-ynyl-acetamide is a substituted acetamide featuring two phenyl groups at the α-carbon of the acetamide backbone and a propargyl (prop-2-ynyl) group attached to the nitrogen atom. This structure combines aromatic bulk with the reactive alkyne moiety, making it a compound of interest in medicinal chemistry and materials science. The propargyl group may enhance reactivity in click chemistry or serve as a pharmacophore in bioactive molecules .
Properties
Molecular Formula |
C17H15NO |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2,2-diphenyl-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C17H15NO/c1-2-13-18-17(19)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h1,3-12,16H,13H2,(H,18,19) |
InChI Key |
TYEUYBYPDWMCPT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aromatic Substitutions
Key Observations:
- Aromatic Bulk vs. Reactivity: The diphenyl group in the target compound increases steric hindrance compared to mono-aryl or heteroaryl substituents (e.g., thiazol in ). This may reduce solubility but enhance binding affinity in hydrophobic environments.
- Propargyl Group: The propargyl moiety (shared with ) enables click chemistry modifications, a feature absent in chloro- or cyano-substituted analogues.
Functional Group Variations
- N-Substituents: Propargyl (Target Compound): Introduces alkyne reactivity for bioconjugation (e.g., azide-alkyne cycloaddition). Diethylamino (): The compound 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide has a pKa of 7.93, suggesting moderate basicity, which could influence pharmacokinetics . Thiazolyl (): Enhances coordination ability, making it suitable for metal-binding applications .
- Dichlorophenyl (): Electron-withdrawing groups may increase electrophilicity, affecting reactivity . Dihydroxyphenyl (): Introduces hydrogen-bonding sites, enhancing solubility in polar solvents .
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